Nornicotine is a tobacco alkaloid and a metabolite of nicotine, which has been the subject of various studies due to its presence in tobacco products and its potential biological activities. It is known to accumulate in the brain and other tissues, where it may exert pharmacological effects relevant to nicotine dependence and tobacco-related diseases. The studies provided explore the catalytic, neuropharmacological, and receptor-related properties of nornicotine, as well as its biosynthesis and metabolic pathways.
Nornicotine has been shown to catalyze aldol reactions in aqueous conditions, suggesting a covalent enamine mechanism, which is a novel finding for small organic molecule catalysts in water1. In the neuropharmacological context, nornicotine can desensitize nicotinic receptors, leading to diminished dopamine release in the rat striatum, albeit with lower potency compared to nicotine2. This desensitization is also observed in the nucleus accumbens, indicating that nornicotine may contribute to nicotine dependence by modulating the mesolimbic dopamine system3. Furthermore, nornicotine has been found to selectively demethylate (R)-nicotine over (S)-nicotine, which could explain the variable composition of nornicotine in tobacco leaves8.
Nornicotine's interaction with neuronal nicotinic acetylcholine receptor (nAChR) subtypes has implications for nicotine dependence and potential therapeutic applications. It has been found to be responsive to α7 nAChRs, which are potential targets for Alzheimer’s disease and schizophrenia, and α6-containing nAChRs, which are involved in nicotine-evoked dopamine release6.
The biosynthesis of nornicotine in tobacco plants involves nicotine demethylase genes, such as CYP82E10. Understanding these pathways can help in developing tobacco varieties with reduced nornicotine content, which is desirable due to its role as a precursor to carcinogenic compounds7.
In the context of periodontal disease, nornicotine has been implicated in the upregulation of the receptor for advanced glycation end products (RAGE) in human gingival fibroblasts. This suggests that nornicotine may contribute to the inflammatory processes associated with smoking-related periodontal disease5.
Studies have shown that N'-formylnornicotine is not involved in the demethylation of nicotine, providing insights into the metabolic pathways of nicotine and its derivatives in Nicotiana cell cultures4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: